
(Z,E)-alpha-Farnesene
Übersicht
Beschreibung
(Z,E)-alpha-Farnesene is the (Z,E)-stereoiosmer of alpha-farnesene . It is a natural product found in Perilla frutescens, Solenopsis invicta, and other organisms . Both isomers are also insect semiochemicals; they act as alarm pheromones in termites or food attractants for the apple tree pest, the codling moth .
Synthesis Analysis
(Z,E)-alpha-Farnesene has been synthesized in an overall yield of 34% in six stages from methyl cyclopropyl ketone and 6-methylhept-5-en-2-one via a Wittig condensation . A short synthesis of (3Z,6E)-alpha-farnesene has also been reported .
Molecular Structure Analysis
The molecular formula of (Z,E)-alpha-Farnesene is C15H24 . The IUPAC Standard InChI is InChI=1S/C15H24/c1-6-14(4)10-8-12-15(5)11-7-9-13(2)3/h6,9-10,12H,1,7-8,11H2,2-5H3/b14-10+,15-12+ .
Chemical Reactions Analysis
The oxidation of (Z,E)-alpha-Farnesene by air forms compounds that are damaging to the fruit. The oxidation products injure cell membranes which eventually causes cell death in the outermost cell layers of the fruit, resulting in a storage disorder known as scald .
Physical And Chemical Properties Analysis
(Z,E)-alpha-Farnesene has a molecular weight of 204.3511 . More detailed physical and chemical properties can be found on databases like PubChem and NIST Chemistry WebBook .
Wissenschaftliche Forschungsanwendungen
Synthesis and Composition
- Synthesis Methods : The synthesis of (Z,E)-alpha-Farnesene has been studied, with methods developed from (cis) (2)-nerolidol and by dehydration with phosphoryl chloride (Anet, 1970).
- Composition in Insects : Various studies have identified (Z,E)-alpha-Farnesene as a component in insect pheromones, particularly in aphids and other insects (Pickett & Griffiths, 1980), (Knight, Rossiter, & Staddon, 1984).
Biotechnological Applications
- Biosynthesis in Microorganisms : Research has focused on the biosynthesis of α-farnesene in yeasts like Yarrowia lipolytica, emphasizing its potential in fragrance, flavor, and as a precursor for vitamin E/K1 synthesis (Liu et al., 2020).
- Electroantennogram-active Component : Studies have demonstrated that (Z,E)-alpha-Farnesene is an electroantennogram-active component in certain insect species, indicating its role in insect communication (Yarden, Shani, & Leal, 1996).
Agricultural and Ecological Significance
- Role in Plant-Insect Interactions : The compound has been identified as an oviposition stimulant for insects like the codling moth, suggesting its ecological role in plant-insect interactions (Wearing & Hutchins, 1973).
- Involvement in Plant Physiology : Research on the oxidation products of alpha-farnesene in fruits like apples and pears provides insights into the role of these compounds in the development of physiological storage disorders in fruits (Whitaker, 2007).
Zukünftige Richtungen
(Z,E)-alpha-Farnesene has been identified as a potential anti-inflammatory modulator of human neutrophils . This suggests that it could have potential applications in the treatment of inflammatory conditions. However, more research is needed to fully understand its mechanism of action and potential therapeutic uses.
Eigenschaften
IUPAC Name |
(3Z,6E)-3,7,11-trimethyldodeca-1,3,6,10-tetraene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-6-14(4)10-8-12-15(5)11-7-9-13(2)3/h6,9-10,12H,1,7-8,11H2,2-5H3/b14-10-,15-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXENHBSYCFFKJS-OXYODPPFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCC=C(C)C=C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/C/C=C(/C)\C=C)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70181138 | |
| Record name | (3Z,6E)-3,7,11-Trimethyl-1,3,6,10-dodecatetraene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70181138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (3Z,6E)-alpha-Farnesene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036066 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
277.00 to 279.00 °C. @ 760.00 mm Hg | |
| Record name | (3Z,6E)-alpha-Farnesene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036066 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
(Z,E)-alpha-Farnesene | |
CAS RN |
26560-14-5 | |
| Record name | alpha-Farnesene, (3Z,6E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026560145 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3Z,6E)-3,7,11-Trimethyl-1,3,6,10-dodecatetraene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70181138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .ALPHA.-FARNESENE, (3Z,6E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U4U81627K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (3Z,6E)-alpha-Farnesene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036066 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
< 25 °C | |
| Record name | (3Z,6E)-alpha-Farnesene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036066 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does (Z,E)-α-Farnesene act as a pheromone?
A1: (Z,E)-α-Farnesene acts as an attractant for certain insects. Research has shown that in the Maladera matrida beetle (a type of scarab beetle), (Z,E)-α-Farnesene is emitted by virgin females and elicits an electrophysiological response in the antennae of both males and females []. This suggests that the compound plays a crucial role in mate attraction and potentially other social interactions within this species.
Q2: Is (Z,E)-α-Farnesene found in plants? What role does it play?
A2: Yes, (Z,E)-α-Farnesene is found in various plant species. For example, it is a component of the volatile compounds emitted by apple branches and fruits []. While it contributes to the overall aroma profile of apples, it also plays a role in attracting pests like the codling moth (Cydia pomonella) []. Interestingly, the concentration of (Z,E)-α-Farnesene and other volatile compounds in apples changes throughout their development, influencing the behavior of insects like the codling moth during different stages of their life cycle [].
Q3: Are there any negative consequences to the presence of (Z,E)-α-Farnesene in fruits?
A3: While (Z,E)-α-Farnesene itself may not be directly detrimental, its oxidation can lead to undesirable effects in fruits like apples. Studies on transgenic apples with suppressed ethylene biosynthesis showed that despite reduced ethylene production, these apples still produced (Z,E)-α-Farnesene []. This compound can oxidize to form free radicals and 6-methyl-5-hepten-2-one (MHO), both of which contribute to the development of superficial scald, a storage disorder characterized by browning of the fruit skin [].
Q4: What is the relationship between (Z,E)-α-Farnesene and ethylene in fruit ripening?
A4: Research suggests that (Z,E)-α-Farnesene production is not directly controlled by ethylene, at least not entirely []. Transgenic apples with suppressed ethylene biosynthesis still produced (Z,E)-α-Farnesene, indicating other factors influence its synthesis []. This finding highlights the complex interplay of various volatile compounds during fruit ripening and storage, independent of ethylene regulation.
Q5: What analytical techniques are used to study (Z,E)-α-Farnesene?
A5: Several analytical techniques are employed to study (Z,E)-α-Farnesene. Gas chromatography coupled with electroantennography detection (GC-EAD) is used to identify volatile compounds that elicit a response from insect antennae [, ]. This technique helps pinpoint specific compounds involved in insect-plant interactions. Additionally, gas chromatography-mass spectrometry (GC-MS) is utilized to identify and quantify the various volatile compounds present in complex mixtures, such as plant extracts or insect secretions [, ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





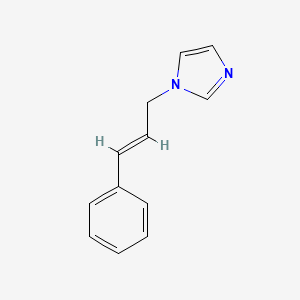
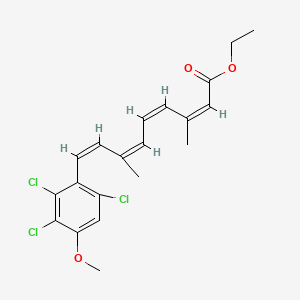

![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-(methylsulfanylmethyl)pyrimidine-2,4-dione](/img/structure/B1235589.png)
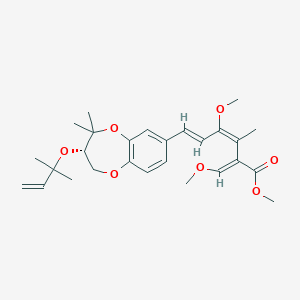
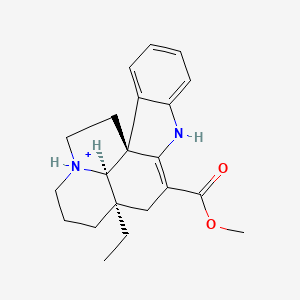

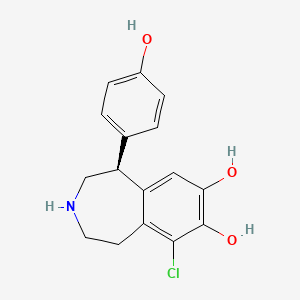
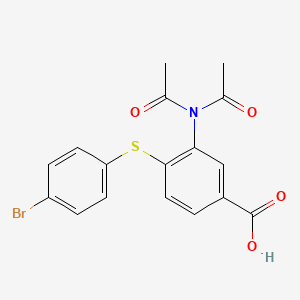
![2-{4-[(E)-(2-carbamothioylhydrazinylidene)methyl]-2-methoxyphenoxy}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B1235599.png)
![4-Cyclohexyl-2-hydroxy-3-[3-(1H-imidazol-4-yl)-2-(4-morpholin-4-yl-2-naphthalen-1-ylmethyl-4-oxo-butyrylamino)-propionylamino]-butyric acid isopropyl ester](/img/structure/B1235601.png)
![(E)-But-2-enedioic acid;(2S,4R,5R,8R,9S,10S,11R,12R)-5-ethyl-9-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-11-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-[methyl(propan-2-yl)amino]oxan-2-yl]oxy-4-methoxy-2,4,8,10,12,14-hexamethyl-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-ene-3,7-dione](/img/structure/B1235602.png)